6-Methylbenzofuran

Description

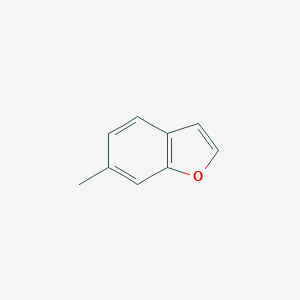

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-7-2-3-8-4-5-10-9(8)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPSBOGQLOSHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168891 | |

| Record name | 6-Methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17059-51-7 | |

| Record name | 6-Methylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17059-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylbenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017059517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylbenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Methylbenzofuran | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ5DFQ2E3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Emergence of 6-Methylbenzofurans: A Technical Guide to Synthesis, Derivatization, and Application

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Among its many derivatives, 6-methyl-substituted benzofurans are gaining increasing attention for their diverse and potent pharmacological activities.[1] This technical guide provides a comprehensive overview of the synthesis of 6-methylbenzofuran and its derivatives, detailing synthetic strategies, key experimental protocols, and summarizing their biological significance for researchers, scientists, and drug development professionals.

Synthetic Strategies for the Benzofuran Core

The construction of the benzofuran ring system can be approached through various synthetic routes. The choice of a particular method often depends on the availability of starting materials, the desired substitution pattern, and scalability.

Acid-Catalyzed Dehydration of Dihydrobenzofurans

A straightforward and common method for the synthesis of benzofurans involves the dehydration of a corresponding 2,3-dihydrobenzofuran intermediate. This approach is particularly effective when the precursor alcohol is readily accessible.

A typical example is the synthesis of this compound from 3-hydroxy-6-methyl-2,3-dihydrobenzofuran.[4] The reaction is generally carried out in a non-polar solvent like benzene with a catalytic amount of a strong acid, such as sulfuric acid. The azeotropic removal of water drives the reaction to completion.

Mechanism Rationale: The protonation of the hydroxyl group by the acid catalyst converts it into a good leaving group (water). The subsequent elimination of water generates a carbocation, which is then stabilized by the formation of a double bond, resulting in the aromatic benzofuran ring. The methyl group at the 6-position is a spectator in this reaction, influencing the electronic properties of the final product.

Caption: Workflow for the synthesis of this compound via acid-catalyzed dehydration.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for constructing the benzofuran ring. These reactions can be designed to proceed through various mechanisms, including those catalyzed by transition metals.

A notable example is the synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, which starts from methyl 3,5-dihydroxybenzoate.[5] This two-step process involves a direct thermal one-pot cyclization with propargyl bromide, followed by a base-catalyzed hydrolysis.[5] The initial reaction is a tandem process involving O-propargylation, Claisen rearrangement, and intramolecular cyclization.

Mechanism Rationale: The reaction of the phenol with propargyl bromide forms a phenyl propargyl ether. Upon heating, this intermediate undergoes a Claisen rearrangement to form an allenyl phenol, which then tautomerizes to a propargyl phenol. The subsequent intramolecular cyclization (hydroalkoxylation) of the alkyne onto the phenol, often facilitated by a catalyst, forms the furan ring. The final hydrolysis step converts the ester to the carboxylic acid.

Caption: Proposed mechanism of anticancer activity via PI3K/Akt/mTOR inhibition.

Antimicrobial Activity

Certain derivatives, such as (E)-6-(benzyloxy)-2-(substituted-benzylidene)-7-methylbenzofuran-3(2H)-one, have demonstrated notable antimicrobial activity against a range of pathogens. [1]

| Compound ID | R | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

|---|---|---|---|---|

| 2a | 4-Br | 25 | 50 | 50 |

| 2b | 4-Cl | 25 | 50 | 50 |

| 2c | 4-F | 50 | 100 | 100 |

| 2d | 4-NO₂ | 12.5 | 25 | 25 |

Table 2: Antimicrobial Activity of (E)-6-(Benzyloxy)-2-(substituted-benzylidene)-7-methylbenzofuran-3(2H)-one Derivatives. [1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound derivatives.

Protocol 1: Synthesis of this compound

[4]

-

Dissolve 10.0 g of 3-hydroxy-6-methyl-2,3-dihydrobenzofuran and 0.2 ml of sulfuric acid in 200 ml of benzene.

-

Heat the mixture at reflux with a Dean-Stark apparatus for the azeotropic removal of water for 3 hours.

-

After cooling, add the reaction mixture to 500 ml of water and extract with ether.

-

Combine the ether extracts, wash with water and saturated aqueous sodium bicarbonate, and then dry over sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield this compound.

Protocol 2: Synthesis of Methyl 6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7)

[1]

-

Prepare a solution of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (0.01 mol) in 20 mL of glacial acetic acid.

-

Add sulfuryl chloride (0.02 mol) dropwise with stirring.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Upon completion, pour the mixture into ice-cold water.

-

Filter the resulting precipitate, wash with water, and purify by column chromatography on silica gel using a hexane-ethyl acetate eluent.

Protocol 3: Synthesis of Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8)

[1]

-

Dissolve methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (0.02 mol) in 20 mL of chloroform.

-

Prepare a solution of bromine (0.04 mol) in 10 mL of chloroform and add it dropwise to the reaction mixture over 30 minutes with continuous stirring.

-

Stir the mixture for an additional 8 hours at room temperature.

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel using chloroform as the eluent.

Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on the synthesis of more complex derivatives, the elucidation of their mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic properties. The versatility of the synthetic routes to this core structure, coupled with its proven biological relevance, ensures that 6-methylbenzofurans will remain an important area of investigation in medicinal chemistry.

References

-

PrepChem. Synthesis of this compound . Available from: [Link]

-

MDPI. 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid . Available from: [Link]

-

Technical Disclosure Commons. Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid . Available from: [Link]

-

PMC. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents . Available from: [Link]

-

PubMed. Bioactive Benzofuran derivatives: A review . Available from: [Link]

-

MDPI. Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR 1 . Available from: [Link]

Sources

An In-depth Technical Guide to 6-Methylbenzofuran: Properties, Synthesis, and Applications

Abstract

Benzofuran and its derivatives represent a cornerstone in heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry due to their presence in numerous biologically active compounds.[1][2] This technical guide focuses on 6-methylbenzofuran, a specific derivative whose methyl-substituted scaffold is gaining significant attention for its diverse and potent pharmacological activities.[1] We will provide a comprehensive overview of its core chemical and physical properties, spectroscopic signature, a validated synthetic protocol, and insights into its reactivity and burgeoning applications for researchers, scientists, and drug development professionals.

Core Physicochemical and Molecular Properties

This compound (CAS No: 17059-51-7) is an aromatic organic compound characterized by a bicyclic structure where a benzene ring is fused to a furan ring, with a methyl group substituted at the 6-position.[3][4] This substitution pattern significantly influences its electronic properties and biological interactions.

Structural and General Data

The fundamental properties of this compound are summarized below. These computed and experimental values are critical for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₈O | [3][5] |

| Molecular Weight | 132.16 g/mol | [3][5] |

| IUPAC Name | 6-methyl-1-benzofuran | [3] |

| CAS Number | 17059-51-7 | [3] |

| Canonical SMILES | Cc1ccc2ccoc2c1 | [5] |

| InChI Key | QVPSBOGQLOSHJR-UHFFFAOYSA-N | [3] |

| XLogP3 | 2.7 | [3] |

| Topological Polar Surface Area | 13.1 Ų | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Rotatable Bond Count | 0 | [3] |

Spectroscopic Characterization Profile

Structural elucidation is paramount in chemical research. The following sections detail the expected spectroscopic data for this compound, providing a baseline for compound verification.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and methyl protons. The protons on the furan ring (H-2 and H-3) will appear as doublets in the downfield region (δ 6.5-7.8 ppm). The aromatic protons on the benzene ring will appear as a multiplet system, with their chemical shifts influenced by the electron-donating methyl group. The methyl protons will present as a sharp singlet around δ 2.4 ppm.

-

¹³C NMR: The carbon spectrum will display nine unique signals. The carbons of the furan ring are typically found between δ 100-150 ppm. The benzene ring carbons will also resonate in the aromatic region (δ 110-160 ppm), and the methyl carbon will appear as an upfield signal around δ 21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups.[6] The spectrum of this compound would be characterized by C-H stretching vibrations for the aromatic and methyl groups just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively. Key absorptions for the C=C bonds of the aromatic system will be present in the 1450-1600 cm⁻¹ region. A strong C-O-C stretching vibration, characteristic of the furan ether linkage, is expected around 1050-1250 cm⁻¹.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern.[6] The molecular ion peak (M⁺) for this compound would be observed at m/z = 132.16. Common fragmentation pathways for benzofurans involve the loss of CO or CHO radicals, leading to characteristic daughter ions.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is fundamental for its application in research and development.

Synthetic Protocol: Dehydration of 3-hydroxy-6-methyl-2,3-dihydrobenzofuran

A reliable method for the synthesis of this compound involves the acid-catalyzed dehydration of the corresponding dihydrobenzofuranol.[7] This procedure is valued for its efficiency and straightforward purification.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 10.0 g of 3-hydroxy-6-methyl-2,3-dihydrobenzofuran in 200 ml of benzene.

-

Catalysis: Add 0.2 ml of concentrated sulfuric acid to the solution.

-

Azeotropic Dehydration: Heat the mixture to reflux. Water generated during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Reaction Monitoring: Continue heating at reflux for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into 500 ml of water and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 ml).

-

Purification: Combine the organic extracts and wash sequentially with water and a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved via column chromatography or distillation if necessary.

Caption: Reactivity profile of this compound towards electrophiles.

Relevance in Drug Development

Benzofuran derivatives are ubiquitous in nature and exhibit a wide array of biological activities, including antitumor, antibacterial, anti-inflammatory, and antiviral properties. [2]The this compound scaffold is a key component in compounds being investigated for novel therapeutic applications.

-

Anticancer Agents: Various derivatives of this compound have been synthesized and evaluated for their anticancer properties. For instance, certain 3-methylbenzofuran derivatives have shown potent activity against non-small cell lung carcinoma cell lines. [8]* Antimicrobial and Anti-inflammatory Activity: Studies on substituted 6-methylbenzofurans have demonstrated significant antimicrobial activity against bacteria like S. aureus and E. coli, as well as anti-inflammatory effects. [1]* Scaffold for Derivatization: The core structure of this compound serves as an excellent starting point for chemical modification to enhance biological activity and develop new therapeutic agents. [9]

Safety and Handling Precautions

Proper handling of this compound is essential in a laboratory setting. Users should consult the full Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, gloves, and a lab coat. [10][11]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. [10]Keep away from heat, sparks, and open flames. [12][13]* First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of water. [10] * Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [11] * Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. [11] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. [11]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [10]

-

Conclusion

This compound is a versatile heterocyclic compound with a well-defined physicochemical and spectroscopic profile. Its accessible synthesis and tunable reactivity make it a valuable building block for medicinal chemistry and materials science. The growing body of research highlighting the potent biological activities of its derivatives underscores its importance for professionals in drug discovery and development, positioning it as a scaffold of significant future potential.

References

-

PrepChem.com. Synthesis of this compound. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 86929, this compound. Available from: [Link]

-

MDPI. 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available from: [Link]

-

ResearchGate. Synthesis of (Z)-6-methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one. Available from: [Link]

-

Global Substance Registration System. This compound. Available from: [Link]

-

Taylor & Francis Online. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12203498, 2-Methylbenzofuran-6-ol. Available from: [Link]

-

ResearchGate. (PDF) Reactivity of Benzofuran Derivatives. Available from: [Link]

-

ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives. Available from: [Link]

-

University of Puget Sound. Chem 117 Reference Spectra Spring 2011. Available from: [Link]

-

ACS Publications. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available from: [Link]

-

University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]

-

Filo. Problem 85 Given the following spectroscopic data... Available from: [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scienceopen.com [scienceopen.com]

- 3. This compound | C9H8O | CID 86929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 17059-51-7 [chemicalbook.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. prepchem.com [prepchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. capotchem.cn [capotchem.cn]

- 12. tcichemicals.com [tcichemicals.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

exploring the biological activity of 6-methylbenzofuran compounds

An In-Depth Technical Guide to the Biological Activity of 6-Methylbenzofuran Compounds

Introduction: The Rise of a Privileged Scaffold

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic motif due to its presence in a multitude of biologically active compounds.[1] Both natural and synthetic benzofuran derivatives have demonstrated a vast array of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant activities.[2][3][4][5] Within this diverse chemical family, derivatives featuring a methyl group at the 6-position are emerging as a particularly promising class of compounds. This strategic substitution provides a valuable handle for further chemical modification, allowing for the fine-tuning of physicochemical properties and the enhancement of pharmacological effects.[6]

This technical guide offers a comprehensive exploration of 6-methyl-substituted benzofuran compounds, synthesizing current research to provide an in-depth overview of their synthesis, multifaceted biological activities, and underlying mechanisms of action.

Anticancer Potential: A Multi-Pronged Approach

Numerous studies have highlighted the significant anticancer activity of this compound derivatives against various human cancer cell lines.[2][3][7] The introduction of different functional groups onto the this compound core has led to the development of potent cytotoxic agents.

Quantitative Data Summary: Cytotoxicity

The cytotoxic efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth. The data below summarizes the activity of several promising this compound series.

Table 1: Anticancer Activity of Halogenated Methyl 6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Derivatives [1][7]

| Compound ID | R Group | Cancer Cell Line | IC50 (µM) |

|---|---|---|---|

| 7 | -Cl | A549 (Lung Carcinoma) | 15.3 ± 0.8 |

| HepG2 (Hepatocellular Carcinoma) | 12.5 ± 0.5 | ||

| 8 | -Br | A549 (Lung Carcinoma) | 18.2 ± 1.1 |

| | | HepG2 (Hepatocellular Carcinoma) | 14.7 ± 0.9 |

Table 2: Antiproliferative Activity of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide Derivatives [8]

| Compound ID | Target | Cancer Cell Line | IC50 (µM) |

|---|---|---|---|

| 5o | Mnk1/2 Inhibitor | THP-1 (Leukemia) | N/A |

| MOLM-13 (Leukemia) | N/A | ||

| HCT-116 (Colon) | N/A | ||

| 8k | Mnk1/2 Inhibitor | THP-1 (Leukemia) | N/A |

| MOLM-13 (Leukemia) | N/A | ||

| HCT-116 (Colon) | N/A |

(Note: Specific IC50 values for antiproliferative effects were not provided in the abstract, but compounds 5o and 8k were highlighted for their activity against these cell lines.)

Mechanism of Action: Disrupting Cancer Cell Signaling

The anticancer effects of this compound derivatives are not merely cytotoxic; they are often rooted in the precise disruption of critical signaling pathways that govern cell growth, proliferation, and survival.

-

Induction of Apoptosis: Certain halogenated derivatives have been shown to be potent inducers of apoptosis (programmed cell death).[7][9] For instance, a derivative identified as compound 8, which contains bromine and a methoxy group, exhibited strong pro-apoptotic properties.[7] This is often achieved through the activation of key executioner enzymes like caspases 3 and 7.[7]

-

Cell Cycle Arrest: A hallmark of cancer is uncontrolled cell division. Some this compound compounds can halt this process by inducing cell cycle arrest at specific checkpoints. Compound 7, a chlorinated derivative, was found to cause G2/M phase arrest in HepG2 cells, while compound 8 induced arrest at both the S and G2/M phases in A549 cells.[7][9]

-

Inhibition of Kinase Pathways: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is frequently hyperactivated in cancer, promoting cell survival and proliferation. Western blot analyses have indicated that certain this compound compounds can inhibit the phosphorylation of key proteins in this pathway, effectively shutting it down.[1] Similarly, other derivatives have been specifically designed as potent inhibitors of MAP kinase-interacting kinases (Mnks), which play a role in cancer cell proliferation.[8]

Caption: PI3K/Akt/mTOR signaling inhibition by this compound derivatives.

Experimental Protocol: Cytotoxicity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.

-

Cell Seeding: Seed human cancer cell lines (e.g., A549, HepG2) into 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere. The rationale is to allow cells to adhere and enter a logarithmic growth phase.[1]

-

Compound Treatment: Treat the cells with various concentrations of the this compound test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for an additional 72 hours.[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[1]

-

Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial and Anti-inflammatory Activities

Beyond their anticancer effects, this compound derivatives have demonstrated notable potential as both antimicrobial and anti-inflammatory agents, addressing critical needs in infectious disease and chronic inflammatory conditions.

Quantitative Data Summary: Antimicrobial Efficacy

The antimicrobial activity is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity of (E)-6-(Benzyloxy)-2-(substituted-benzylidene)-7-methylbenzofuran-3(2H)-one Derivatives [1]

| Compound ID | R Group | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

|---|---|---|---|---|

| 2a | 4-Br | 25 | 50 | 50 |

| 2b | 4-Cl | 25 | 50 | 50 |

| 2c | 4-F | 50 | 100 | 100 |

| 2d | 4-NO2 | 12.5 | 25 | 25 |

Anti-inflammatory Mechanism: Targeting Inflammatory Mediators

Inflammation is a complex biological response. Certain halogenated benzofuran derivatives have been shown to decrease the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6) in cancer cell lines.[7] This suggests a potential role in modulating the inflammatory tumor microenvironment. Fluorinated benzofuran derivatives have also demonstrated potent anti-inflammatory effects by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), and consequently reducing the secretion of inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO).[10]

Experimental Protocol: Antimicrobial Susceptibility (Agar Well Diffusion)

This protocol provides a qualitative and semi-quantitative method for evaluating antimicrobial activity.

-

Media Preparation: Prepare and sterilize nutrient agar plates. The solid medium supports microbial growth and allows for the diffusion of the test compound.[1]

-

Inoculation: Evenly spread an inoculum of the target microorganism (e.g., S. aureus, E. coli) onto the surface of the agar plates to create a lawn of bacteria.[1]

-

Well Preparation: Create uniform wells (6 mm diameter) in the agar using a sterile borer.

-

Compound Application: Add a defined volume of the test compounds, dissolved in a suitable solvent like DMSO, at various concentrations into the wells. Include solvent-only and positive control (e.g., a standard antibiotic) wells.[1]

-

Incubation: Incubate the plates at 37°C for 24 hours.[1]

-

Analysis: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Synthesis and Derivatization

The biological activity of these compounds is intrinsically linked to their chemical structure. The this compound core serves as a versatile starting point for a variety of chemical modifications aimed at enhancing potency and selectivity.[6]

General Synthetic Workflow

The synthesis of these complex molecules often involves multi-step reactions. A common strategy involves building the benzofuran ring system first, followed by modifications to the substituents.

Caption: Proposed synthetic workflow for derivatization and evaluation.

Example Synthesis Protocol: Halogenation

This protocol describes the synthesis of a halogenated derivative, a common strategy to enhance biological activity.[3][7]

Procedure for Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8): [1]

-

Dissolution: Dissolve methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (0.02 mol) in 20 mL of chloroform. The choice of solvent is critical for reagent solubility and reaction compatibility.

-

Reagent Addition: Add a solution of bromine (0.04 mol) in 10 mL of chloroform dropwise over 30 minutes with continuous stirring. Slow, dropwise addition helps to control the reaction rate and temperature.

-

Reaction: Stir the reaction mixture for an additional 8 hours at room temperature to ensure the reaction goes to completion.

-

Workup: Evaporate the solvent under reduced pressure. This removes the volatile solvent and unreacted bromine.

-

Purification: Purify the resulting residue by column chromatography on silica gel using chloroform as the eluent to isolate the pure product.[1]

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile and pharmacologically significant structure. Research has consistently demonstrated that derivatives of this core possess potent anticancer, antimicrobial, and anti-inflammatory properties.[1] The structure-activity relationship (SAR) analyses indicate that the type and position of substituents, particularly halogens, play a crucial role in modulating biological efficacy.[3][7]

Future research should focus on synthesizing novel libraries of this compound derivatives to further explore the SAR and optimize for potency and selectivity. Advanced studies into their mechanisms of action, including the identification of specific molecular targets and in vivo efficacy studies, will be critical for translating these promising compounds from the laboratory to clinical applications. The development of derivatives that combine multiple biological activities, such as dual anti-inflammatory and anticancer agents, could offer innovative therapeutic strategies for complex diseases.[10]

References

- The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis, Biological Activity, and Mechanistic. Benchchem.

- Application Notes and Protocols: Derivatization of 6-Methyl-2,3-diphenyl-1-benzofuran for Enhanced Biological Activity. Benchchem.

- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. NIH.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.

- Synthesis and anti-cancer activity evaluation of new aurone derivatives. Taylor & Francis Online.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.

- Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. PubMed.

- 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. MDPI.

- Synthesis of (Z)-6-methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one. ResearchGate.

- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. ResearchGate.

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.

- 6-methoxy- 2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23).

- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH.

- Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.

- Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. ResearchGate.

- Results of Antibacterial Bioassay of Compounds 6a-6h. ResearchGate.

- Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR 1. MDPI.

- Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central.

- Benzofuran – Knowledge and References. Taylor & Francis.

- Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives. ResearchGate.

- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - PubMed Central.

- Antimicrobial properties of S-benzofuran-2-yl ethanol produced by biotransformation.

- Benzofuran derivatives: A patent review. ResearchGate.

- Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | MDPI [mdpi.com]

- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemist's Guide to Nature's Scaffolds: Isolation and Characterization of Bioactive Benzofuran Derivatives

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Enduring Allure of the Benzofuran Nucleus

The benzofuran scaffold, a seemingly simple fusion of a benzene and a furan ring, represents one of nature's most versatile and potent chemical motifs. These compounds are ubiquitous in the natural world, from the heartwood of trees to the depths of the ocean, and exhibit a remarkable spectrum of biological activities.[1][2][3][4] For centuries, traditional medicine has unknowingly harnessed the therapeutic potential of benzofuran-containing plants. Today, with the advent of sophisticated analytical techniques, we can systematically isolate, identify, and evaluate these compounds, paving the way for the development of novel therapeutics.[3]

This guide is not merely a collection of protocols; it is a distillation of field-proven insights and a practical roadmap for the successful isolation and characterization of benzofuran derivatives. We will delve into the causality behind experimental choices, providing you with the scientific rationale to adapt and troubleshoot your own isolation strategies. Our focus is on building a self-validating system of experimentation, where each step is designed to maximize yield, purity, and, ultimately, the successful identification of novel bioactive molecules.

Part 1: The Natural Treasury of Benzofuran Derivatives

Benzofuran derivatives are a diverse class of secondary metabolites found across a wide range of biological taxa. Understanding their natural distribution is the first critical step in any isolation campaign.

Higher Plants: A Rich and Diverse Source

Higher plants are the most prolific producers of benzofuran derivatives, with certain families being particularly rich in these compounds.[1][2]

-

Moraceae (Mulberry Family): The genus Morus (mulberry) is a well-known source of complex 2-arylbenzofurans, such as the moracins.[5] These compounds often exhibit potent antibacterial and enzyme inhibitory activities.[5]

-

Asteraceae (Daisy Family): This large and diverse family is a significant source of various benzofuran derivatives.

-

Rutaceae (Rue Family): The genus Zanthoxylum is known to produce benzofurans like ailanthoidol, which has garnered interest for its potential pharmacological properties.[2]

-

Fabaceae (Legume Family): Certain species within this family also produce a variety of benzofuran compounds.

Fungi: An Emerging Frontier

Fungi, particularly those from marine environments, are increasingly recognized as a promising source of novel benzofuran derivatives with unique chemical structures and potent bioactivities.[6] Marine-derived fungi, such as Penicillium crustosum, have been shown to produce halogenated benzofurans with antimicrobial and anti-inflammatory properties.[6]

Marine Organisms: A Reservoir of Untapped Potential

The marine environment, with its unique biodiversity, offers a vast and largely unexplored reservoir of novel natural products, including benzofuran derivatives. These compounds often possess unusual substitution patterns and potent biological activities, making them attractive targets for drug discovery.

Part 2: The Art and Science of Isolation: A Step-by-Step Approach

The successful isolation of a benzofuran derivative is a multi-step process that requires careful planning, meticulous execution, and a deep understanding of the underlying chemical principles. The following sections provide a detailed workflow, from initial extraction to final purification, with a focus on the rationale behind each step.

A. Preliminary Steps: From Field to Flask

-

Collection and Identification: Proper botanical or microbiological identification of the source organism is paramount to ensure reproducibility.

-

Drying and Grinding: Plant materials are typically air-dried or freeze-dried to prevent enzymatic degradation and facilitate efficient extraction. Grinding the material to a fine powder increases the surface area for solvent penetration.

B. Extraction: Liberating the Target Molecules

The choice of extraction solvent is critical and depends on the polarity of the target benzofuran derivatives. A preliminary literature search on the source organism or related species can provide valuable clues.

Protocol 1: General Solvent Extraction for Plant Material

-

Maceration:

-

Rationale: This simple technique is suitable for a wide range of plant materials and solvents.

-

Procedure:

-

Submerge the powdered plant material in a suitable solvent (e.g., methanol, ethanol, ethyl acetate, or a mixture) in a large container. A common starting point is a 1:10 ratio (w/v) of plant material to solvent.

-

Allow the mixture to stand at room temperature for 24-72 hours with occasional agitation.

-

Filter the mixture through cheesecloth or filter paper to separate the extract from the solid residue.

-

Repeat the extraction process with fresh solvent two to three more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.

-

-

-

Soxhlet Extraction:

-

Rationale: This continuous extraction method is more efficient than maceration for less soluble compounds but uses heat, which can degrade thermolabile molecules.

-

Procedure:

-

Place the powdered plant material in a thimble made of porous paper.

-

Place the thimble in the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with the chosen solvent.

-

Heat the flask. The solvent vapor travels up a distillation arm and condenses in a condenser, dripping into the thimble containing the solid.

-

Once the level of the liquid in the thimble rises to the top of a siphon tube, the liquid and extracted compounds are siphoned back into the distilling flask.

-

This cycle is repeated until extraction is complete.

-

Concentrate the extract using a rotary evaporator.

-

-

C. Fractionation: Simplifying the Complexity

The crude extract is a complex mixture of hundreds of compounds. Fractionation aims to separate this mixture into simpler fractions based on polarity, making subsequent purification easier.

Protocol 2: Liquid-Liquid Partitioning

-

Rationale: This technique separates compounds based on their differential solubility in two immiscible liquid phases. A common approach is to partition the crude extract between a polar solvent (e.g., aqueous methanol) and a series of non-polar to increasingly polar organic solvents.

-

Procedure:

-

Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Transfer the solution to a separatory funnel.

-

Add an equal volume of a non-polar solvent, such as n-hexane.

-

Shake the funnel vigorously and then allow the layers to separate.

-

Collect the upper (n-hexane) and lower (aqueous methanol) layers.

-

Repeat the extraction of the aqueous methanol layer with fresh n-hexane two more times.

-

Combine the n-hexane fractions and concentrate them.

-

Sequentially partition the remaining aqueous layer with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and finally n-butanol.

-

Concentrate each fraction separately.

-

Diagram: General Workflow for the Isolation of Benzofuran Derivatives

Caption: A generalized workflow for the isolation of benzofuran derivatives.

D. Bioassay-Guided Isolation: A Targeted Approach

For the discovery of novel bioactive compounds, a bioassay-guided fractionation strategy is invaluable.[7] This approach uses a specific biological assay (e.g., antimicrobial, cytotoxic, or enzyme inhibition assay) to screen the fractions at each stage of the separation process. Only the active fractions are subjected to further purification, saving time and resources.

E. Chromatographic Purification: The Path to Purity

Chromatography is the cornerstone of natural product isolation.[8] The choice of chromatographic technique depends on the complexity of the fraction and the physicochemical properties of the target compounds.

1. Column Chromatography (CC): The Workhorse of Purification

-

Rationale: CC is a versatile and scalable technique for the initial purification of fractions. It separates compounds based on their differential adsorption to a stationary phase.

-

Stationary Phases:

-

Silica Gel: The most common stationary phase, suitable for separating compounds of varying polarities.

-

Alumina: Can be acidic, neutral, or basic, offering different selectivities compared to silica gel.

-

Polyamide: Particularly useful for separating phenolic compounds like many benzofuran derivatives.

-

-

Mobile Phases: A gradient of solvents with increasing polarity is typically used to elute the compounds. Common solvent systems include hexane-ethyl acetate and dichloromethane-methanol.

Protocol 3: Silica Gel Column Chromatography

-

Column Packing:

-

Wet Packing (Slurry Method):

-

Prepare a slurry of silica gel in the initial, least polar mobile phase.

-

Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

-

Add a layer of sand on top of the silica gel to protect the surface.

-

-

-

Sample Loading:

-

Wet Loading: Dissolve the sample in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.

-

Dry Loading: If the sample is not soluble in the initial mobile phase, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the dry, sample-adsorbed silica gel to the top of the column.

-

-

Elution:

-

Start with the least polar solvent and gradually increase the polarity of the mobile phase.

-

Collect fractions of a suitable volume.

-

-

Analysis:

-

Monitor the separation by Thin-Layer Chromatography (TLC) of the collected fractions.

-

Combine the fractions containing the target compound.

-

Troubleshooting Column Chromatography:

| Problem | Possible Cause(s) | Solution(s) |

| Cracked Column Bed | Improper packing; running the column dry. | Repack the column. Always keep the solvent level above the stationary phase. |

| Poor Separation | Inappropriate solvent system; column overloading. | Optimize the solvent system using TLC. Reduce the amount of sample loaded. |

| Compound Stuck on Column | Compound is too polar for the chosen solvent system. | Increase the polarity of the mobile phase significantly (e.g., add methanol or acetic acid). |

2. High-Performance Liquid Chromatography (HPLC): For High-Resolution Separation

-

Rationale: HPLC offers superior resolution and is ideal for the final purification of compounds. Preparative HPLC can be used to isolate milligram to gram quantities of pure compounds.

-

Columns: Reversed-phase columns (e.g., C18) are commonly used for the separation of moderately polar compounds like benzofuran derivatives.

-

Mobile Phases: Typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol.

Challenges in HPLC Purification:

-

Co-elution: Impurities with similar retention times can be difficult to separate. Optimization of the mobile phase composition, gradient, and flow rate is crucial.[9]

-

Sample Solubility: The sample must be completely soluble in the mobile phase to avoid column clogging and peak distortion.

-

Peak Tailing: Can be caused by interactions between the analyte and active sites on the stationary phase. Using high-purity silica columns or adding a modifier to the mobile phase can help.

Part 3: Unveiling the Molecular Architecture: Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined. This is typically achieved using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its elemental composition (High-Resolution MS). Fragmentation patterns can offer clues about the structure.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., hydroxyl, carbonyl, aromatic rings).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic conjugation within the molecule, which is characteristic of the benzofuran chromophore.

Diagram: Key Structural Classes of Natural Benzofurans

Caption: Major structural classes of naturally occurring benzofuran derivatives.

Conclusion: From Nature's Blueprint to Novel Therapeutics

The journey from a natural source to a pure, characterized benzofuran derivative is a challenging yet rewarding endeavor. It requires a blend of classical techniques and modern technology, guided by a solid understanding of chemical principles. This guide has provided a comprehensive framework for this process, emphasizing the importance of rational decision-making and a systematic approach. The vast structural diversity and proven biological activities of benzofuran derivatives ensure that they will remain a fertile ground for the discovery of new medicines for years to come. By applying the principles and protocols outlined herein, researchers can unlock the full potential of this remarkable class of natural products.

References

-

Jeon, Y.-H., & Choi, S.-W. (2019). Isolation, Identification, and Quantification of Tyrosinase and α-Glucosidase Inhibitors from UVC-Irradiated Mulberry (Morus alba L.) Leaves. Preventive Nutrition and Food Science, 24(1), 84–94. [Link]

-

Zhang, Y., et al. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 20(9), 563. [Link]

-

Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

-

Gray, D. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

-

Dolan, J. W. (2011). Troubleshooting Basics, Part I: Where to Start? LCGC North America, 29(7), 570-574. [Link]

-

Jeon, Y. H., & Choi, S. W. (2019). Isolation, Identification, and Quantification of Tyrosinase and α-Glucosidase Inhibitors from UVC-Irradiated Mulberry (Morus alba L.) Leaves. Preventive nutrition and food science, 24(1), 84–94. [Link]

-

S. Al-Warhi, T., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(23), 8533. [Link]

-

Gherman, C., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]

-

Liu, R., et al. (2013). Isolation of anti-tumor compounds from the stem bark of Zanthoxylum ailanthoides Sieb. & Zucc. by silica gel column and counter-current chromatography. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 929, 12-17. [Link]

-

Wang, Y., et al. (2022). Isolation of Chalcomoracin as a Potential α-Glycosidase Inhibitor from Mulberry Leaves and Its Binding Mechanism. International Journal of Molecular Sciences, 23(18), 10471. [Link]

-

ResearchGate. (n.d.). Benzofuran derivatives with antifungal activity. [Link]

-

SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. [Link]

-

ResearchGate. (n.d.). Isolation of anti-tumor compounds from the stem bark of Zanthoxylum ailanthoides Sieb. & Zucc. by silica gel column and counter-current chromatography. [Link]

-

Chou, S. T., et al. (2011). Isolation of substances with antiproliferative and apoptosis-inducing activities against leukemia cells from the leaves of Zanthoxylum ailanthoides Sieb. & Zucc. Phytomedicine : international journal of phytotherapy and phytopharmacology, 18(5), 344–348. [Link]

-

ResearchGate. (n.d.). Benzofurans extracted from plants showing therapeutic properties. [Link]

-

Sharma, A., et al. (2022). Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. Molecules, 27(21), 7378. [Link]

-

Li, C., et al. (2020). Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. Molecules, 25(23), 5760. [Link]

-

Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28019. [Link]

-

Frontiers in Marine Science. (2024). Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review. [Link]

-

IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5). [Link]

-

Semantic Scholar. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

-

Abraham Entertainment. (2025). Bioassay-Guided Isolation: A Comprehensive Guide. [Link]

-

Hammer, E., et al. (1998). Isolation and characterization of a dibenzofuran-degrading yeast: identification of oxidation and ring cleavage products. Applied and environmental microbiology, 64(6), 2215–2219. [Link]

-

Shamsuzzaman, & Khan, H. K. (2015). Bioactive Benzofuran derivatives: A review. European journal of medicinal chemistry, 97, 483–504. [Link]

-

Choi, Y. H., et al. (2010). Chalcomoracin and moracin C, new inhibitors of Staphylococcus aureus enoyl-acyl carrier protein reductase from Morus alba. Journal of antimicrobial chemotherapy, 65(4), 699–702. [Link]

-

Khan, L., & Zubair, M. (2025). ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(6). [Link]

-

Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28019. [Link]

-

Scilit. (2011). Isolation of substances with antiproliferative and apoptosis-inducing activities against leukemia cells from the leaves of Zanthoxylum ailanthoides Sieb. & Zucc. [Link]

-

Hong, H. B., et al. (2001). Isolation and characterization of dibenzofuran-degrading bacteria. Journal of microbiology and biotechnology, 11(4), 620-626. [Link]

-

Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3749. [Link]

-

Simmler, C., et al. (2017). Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1054, 49–57. [Link]

-

Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of pharmaceutical and biomedical analysis, 23(4), 705–713. [Link]

-

Bai, L., et al. (2014). Isolation and identification of a new benzofuranone derivative from Usnea longissima. Natural product research, 28(8), 534–538. [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsdr.org [ijsdr.org]

- 3. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Chalcomoracin and moracin C, new inhibitors of Staphylococcus aureus enoyl-acyl carrier protein reductase from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]

- 9. synthinkchemicals.com [synthinkchemicals.com]

A Technical Guide to the Discovery and Development of Novel 6-Methylbenzofuran Analogs

Introduction: The Privileged Scaffold and the Rise of a Methyl Group

In the landscape of medicinal chemistry, the benzofuran scaffold stands as a "privileged" heterocyclic motif.[1] Its rigid, planar structure and electron-rich nature make it an ideal framework for interacting with a multitude of biological targets.[2] This has led to the development of numerous natural and synthetic benzofuran derivatives with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] There are already 34 benzofuran-based drugs on the market, a testament to the scaffold's therapeutic viability.[2]

While substitutions at various positions of the benzofuran ring have been explored, the incorporation of a methyl group at the 6-position is an emerging area of significant interest.[1] This seemingly simple modification can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, enhancing potency, selectivity, and metabolic stability. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of novel 6-methylbenzofuran analogs, offering a technical resource for researchers engaged in drug discovery.

Synthetic Strategies: Building the this compound Core

The construction of the this compound core can be approached through several synthetic routes. The choice of a specific pathway is often dictated by the availability of starting materials and the desired substitution patterns on the final molecule. A common and effective strategy involves the multi-step synthesis starting from commercially available precursors, such as 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid.[5] This approach allows for versatile modifications at key positions.

A generalized workflow for the synthesis and subsequent derivatization is outlined below. The rationale for this multi-step process is to build complexity sequentially, allowing for purification and characterization at each stage, which is critical for ensuring the final compound's identity and purity.

Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Antimicrobial and Anti-inflammatory Activity

Beyond oncology, certain this compound analogs have demonstrated notable antimicrobial activity against a range of pathogens, including Gram-positive bacteria (S. aureus), Gram-negative bacteria (E. coli), and fungi (C. albicans). [1]The introduction of a nitro group (NO2) has been shown to be particularly effective in enhancing antimicrobial potency. [1]Additionally, hybrid molecules incorporating piperazine have exhibited anti-inflammatory effects, highlighting the scaffold's versatility. [1]

Quantitative Data Summary

The biological activities of these novel analogs are quantified by metrics such as the half-maximal inhibitory concentration (IC50) for anticancer and anti-inflammatory effects, and the minimum inhibitory concentration (MIC) for antimicrobial activity.

Table 1: Anticancer Activity of Halogenated this compound Derivatives [1]| Compound ID | R | Cancer Cell Line | IC50 (µM) | | :--- | :--- | :--- | :--- | | 7 | -Cl | A549 (Lung) | 15.3 ± 0.8 | | 7 | -Cl | HepG2 (Liver) | 12.5 ± 0.5 | | 8 | -Br | A549 (Lung) | 18.2 ± 1.1 | | 8 | -Br | HepG2 (Liver) | 14.7 ± 0.9 |

Table 2: Antimicrobial Activity of Substituted this compound Derivatives [1]| Compound ID | R | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | | :--- | :--- | :--- | :--- | :--- | | 2a | 4-Br | 25 | 50 | 50 | | 2b | 4-Cl | 25 | 50 | 50 | | 2d | 4-NO2 | 12.5 | 25 | 25 |

Key Experimental Protocols

To ensure scientific integrity, the protocols used must be robust and reproducible. The following sections detail standardized, self-validating procedures for the synthesis and biological evaluation of this compound analogs.

Protocol 1: Synthesis of Methyl 6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7)

[1] This protocol describes the chlorination of an acetyl group, a key step in creating more potent halogenated analogs. The choice of glacial acetic acid as a solvent is crucial as it is relatively inert under these conditions and can dissolve the starting material.

-

Preparation: Dissolve methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (0.01 mol) in 20 mL of glacial acetic acid.

-

Reagent Addition: Add sulfuryl chloride (0.02 mol) dropwise to the solution with continuous stirring. The dropwise addition is a safety measure to control the reaction rate and temperature.

-

Reaction: Stir the reaction mixture at room temperature for 6 hours.

-

Quenching: After the reaction is complete (monitored by TLC), pour the mixture into ice-cold water to precipitate the product and quench any remaining reagent.

-

Purification: Collect the precipitate by filtration, wash with water, and purify by column chromatography on silica gel to yield the final product.

Protocol 2: Antimicrobial Screening (Agar Well Diffusion Method)

[1] This method provides a clear, visual assessment of a compound's ability to inhibit microbial growth.

-

Media Preparation: Prepare and sterilize nutrient agar media according to the manufacturer's instructions. Pour into sterile Petri plates and allow to solidify.

-

Inoculation: Evenly spread an inoculum of the test microorganism (e.g., S. aureus, E. coli) onto the surface of the agar plates.

-

Well Creation: Create uniform wells (6 mm diameter) in the agar using a sterile borer.

-

Compound Application: Add different concentrations of the synthesized compounds (dissolved in a non-inhibitory solvent like DMSO) to the wells. A solvent-only well serves as a negative control.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where growth is inhibited). A larger diameter indicates greater antimicrobial activity.

Protocol 3: Cytotoxicity Evaluation (MTT Assay)

[6] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a standard first-pass screen for anticancer activity.

-

Cell Seeding: Seed cancer cells (e.g., A549, HepG2) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the benzofuran derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: A Logical Cascade for Biological Evaluation.

Conclusion and Future Directions

The discovery of novel 6-methyl-substituted benzofuran compounds offers exciting avenues for the development of new therapeutic agents. [1]Their demonstrated efficacy against cancer cells and microbial pathogens, coupled with insights into their mechanisms of action, underscores the value of this particular chemical scaffold. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and drug-like properties. Exploring further derivatization, conducting in vivo efficacy studies in animal models, and performing detailed toxicology assessments will be critical next steps in translating these promising laboratory findings into clinically relevant therapies. The versatility of the this compound core ensures that it will remain a fertile ground for drug discovery for years to come.

References

- The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis, Biological Activity, and Mechanistic - Benchchem.

- An update on benzofuran inhibitors: a p

- Benzofuran Deriv

- Benzofuran – Knowledge and References - Taylor & Francis.

- Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity - bepls.

- Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review -

- Synthesis of this compound - PrepChem.com.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - ResearchG

- Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design - PubMed.

- Application Notes and Protocols: Derivatization of 6-Methyl-2,3-diphenyl-1-benzofuran for Enhanced Biological Activity - Benchchem.

- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC - PubMed Central.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central.

- Discovery of a benzofuran derivative (MBPTA)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Structural Elucidation of 6-Methylbenzofuran using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy

This guide provides an in-depth walkthrough of the analytical methodologies employed to confirm the chemical structure of 6-methylbenzofuran. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The narrative emphasizes the synergy between Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, demonstrating how these techniques provide complementary data to build a self-validating structural proof.

Introduction: The Analytical Challenge

This compound is a heterocyclic aromatic compound. As with any synthesized or isolated compound, unambiguous confirmation of its molecular structure is a critical prerequisite for further research or development. The presence and position of the methyl substituent on the benzofuran scaffold are key structural features that must be verified. While several isomers are possible (e.g., 4-, 5-, or 7-methylbenzofuran), a systematic application of modern spectroscopic techniques can definitively identify the 6-methyl isomer.

This document details the logical workflow, from determining the molecular formula by mass spectrometry to mapping the precise atomic connectivity using a suite of one- and two-dimensional NMR experiments.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry serves as the initial analytical step, providing the molecular weight of the compound and, with high-resolution instrumentation, its elemental composition. This data is foundational for any subsequent structural analysis.

Experimental Protocol: Electron Ionization GC-MS

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent such as dichloromethane or methanol.

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source is used.

-

GC Separation: The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column (e.g., a DB-5ms column).

-

Ionization: As the purified compound elutes from the GC column, it enters the EI source, where it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

-

Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Data Interpretation: Unveiling the Formula and Key Fragments

For this compound (C₉H₈O), the EI mass spectrum is expected to show:

-

Molecular Ion (M⁺•): The most crucial piece of information is the molecular ion peak. With a nominal mass of 132 Da, this peak confirms the molecular weight of the compound. High-resolution MS would yield a precise mass, allowing for the confirmation of the elemental formula, C₉H₈O.

-

Key Fragmentation Pathways: The high energy of EI causes the molecular ion to fragment in predictable ways, offering clues to the molecule's structure. The stable aromatic nature of the benzofuran ring often results in a prominent molecular ion peak.[1] Common fragmentation patterns for alkylated benzofurans involve the loss of hydrogen or methyl radicals, and cleavage of the furan ring.[2][3]

-

[M-1]⁺ (m/z 131): Loss of a hydrogen radical (H•), often from the methyl group, to form a stable benzyl-type cation.

-

[M-15]⁺ (m/z 117): Loss of a methyl radical (•CH₃). This is less common as a primary fragmentation from the aromatic ring itself but can occur.

-

[M-29]⁺ (m/z 103): Loss of a formyl radical (•CHO) resulting from the cleavage of the furan ring, a characteristic fragmentation for benzofurans.[3]

-

The MS data strongly suggests a compound with the formula C₉H₈O, consistent with a methylbenzofuran structure. However, it cannot differentiate between the various positional isomers. For this, we turn to NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the chemical environment of each atom and determine how they are connected.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃).[4][5][6] A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

-

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: A series of experiments are performed:

-

¹H NMR (Proton)

-

¹³C NMR (Carbon-13)

-

2D COSY (Correlation Spectroscopy)

-

2D HSQC (Heteronuclear Single Quantum Coherence)

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

-

The following diagram illustrates the overall analytical workflow.

¹H and ¹³C NMR: The Atom Inventory

The 1D NMR spectra provide an inventory of the proton and carbon environments in the molecule.

-

¹H NMR Spectrum: This spectrum reveals the number of distinct proton types, their chemical environment (chemical shift, δ), their relative numbers (integration), and their neighboring protons (multiplicity). For this compound, we expect:

-

One singlet for the methyl (–CH₃) protons.

-

Five signals in the aromatic region, corresponding to the five protons on the benzofuran ring system. The coupling patterns (splitting) between these protons are key to determining their relative positions.

-

-

¹³C NMR Spectrum: This spectrum shows the number of unique carbon environments. For this compound, which has Cₛ symmetry, all 9 carbon atoms are unique and should produce distinct signals.

-

One signal in the aliphatic region for the methyl carbon.

-

Eight signals in the aromatic/olefinic region for the carbons of the benzofuran ring.

-

2D NMR: Connecting the Pieces

While 1D NMR provides the parts list, 2D NMR shows how those parts are connected.[7][8][9][10]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H J-coupling).[10][11] A cross-peak in the COSY spectrum indicates that two protons are neighbors. This is invaluable for tracing the connectivity of protons around the aromatic rings. For this compound, we would expect to see correlations between H-4 and H-5, and between H-2 and H-3.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[9][10][11] It is a powerful tool for definitively assigning carbon resonances for all protonated carbons. Every CH, CH₂, and CH₃ group will produce a cross-peak in the HSQC spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the final structure of complex molecules. The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[8][10][11] This allows for the connection of molecular fragments and the assignment of non-protonated (quaternary) carbons. For this compound, the HMBC correlations from the methyl protons are the definitive proof of their position.

Integrated Data Analysis: The Final Proof

The following table summarizes the expected NMR data for this compound. The assignments are made by systematically interpreting the 1D and 2D spectra.

| Position | Atom | δ ¹H (ppm) [Multiplicity, J (Hz)] | δ ¹³C (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

| 2 | CH | ~7.5 (d, J≈2.2) | ~145.0 | C-3, C-3a, C-7a |

| 3 | CH | ~6.7 (d, J≈2.2) | ~106.5 | C-2, C-3a |

| 3a | C | - | ~129.5 | - |

| 4 | CH | ~7.4 (d, J≈8.2) | ~120.0 | C-5, C-6, C-7a |

| 5 | CH | ~7.0 (dd, J≈8.2, 1.5) | ~124.5 | C-3a, C-7 |

| 6 | C | - | ~132.0 | - |

| 7 | CH | ~7.3 (s) | ~111.0 | C-5, C-6, C-7a |

| 7a | C | - | ~155.0 | - |

| 8 (Me) | CH₃ | ~2.4 (s) | ~21.5 | C-5, C-6, C-7 |

(Note: Chemical shifts are approximate and can vary based on solvent and concentration.)

The Decisive Evidence from HMBC:

The key to confirming the 6-methyl isomer lies in the long-range correlations from the methyl protons (H-8).

-